molecular formula C7H8BBrO3 B3081744 3-Bromo-4-methoxyphenylboronic acid CAS No. 1109791-90-3

3-Bromo-4-methoxyphenylboronic acid

Cat. No. B3081744
CAS RN: 1109791-90-3
M. Wt: 230.85 g/mol
InChI Key: LTFQTEKWUJUYEN-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H8BBrO3 and a molecular weight of 230.85 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of boronic acids, such as 3-Bromo-4-methoxyphenylboronic acid, is typically achieved through a Suzuki-Miyaura reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with halides or pseudohalides .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-methoxyphenylboronic acid is 1S/C7H8BBrO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-4-methoxyphenylboronic acid is a solid substance at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . 3-Bromo-4-methoxyphenylboronic acid can be used as a boron reagent in this process due to its stability, ease of preparation, and environmental benignity .

Palladium-Catalyzed Direct Arylation

Palladium-catalyzed direct arylation is another application where 3-Bromo-4-methoxyphenylboronic acid can be used . This process involves the formation of carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Synthesis Using Palladium-Catalyzed Arylation

3-Bromo-4-methoxyphenylboronic acid can be used in the synthesis of various organic compounds through palladium-catalyzed arylation . This method is highly effective and widely used in organic synthesis .

Suzuki-Miyaura Cross-Coupling in Water

This compound can also be used in Suzuki-Miyaura cross-coupling reactions performed in water . This is a more environmentally friendly method as it reduces the use of organic solvents .

Palladium-Catalyzed Stereoselective Heck-Type Reaction

3-Bromo-4-methoxyphenylboronic acid can be used in palladium-catalyzed stereoselective Heck-type reactions . These reactions are important in the field of organic synthesis for the creation of carbon-carbon double bonds .

Preparation of Pyrazolopyrimidinamine Derivatives

3-Bromo-4-methoxyphenylboronic acid can be used in the preparation of pyrazolopyrimidinamine derivatives . These derivatives are important as they can act as tyrosine and phosphinositide kinase inhibitors .

Safety and Hazards

The safety information for 3-Bromo-4-methoxyphenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-Bromo-4-methoxyphenylboronic acid are not found in the search results, boronic acids in general have been gaining interest in medicinal chemistry . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that 3-Bromo-4-methoxyphenylboronic acid may also have potential applications in these areas.

Mechanism of Action

Target of Action

The primary target of 3-Bromo-4-methoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers its organic group to a palladium complex . This results in the formation of a new carbon–carbon bond, which is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction involves several biochemical pathways. The reaction begins with the oxidative addition of an organic group to a palladium complex . This is followed by transmetalation, where the organic group is transferred from boron to palladium . The reaction concludes with the reductive elimination of the palladium complex, resulting in the formation of a new carbon–carbon bond .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable and readily prepared , suggesting that they may have favorable bioavailability.

Result of Action

The result of the action of 3-Bromo-4-methoxyphenylboronic acid is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic compounds, making the compound a valuable tool in organic synthesis .

Action Environment

The action of 3-Bromo-4-methoxyphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it environmentally benign .

properties

IUPAC Name

(3-bromo-4-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFQTEKWUJUYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxyphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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